2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Description
2-[(7-Chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a benzothiadiazine core fused with a sulfanyl group and an acetamide-linked 1,3-thiazol-2-yl moiety. The benzothiadiazine ring system, substituted with a chlorine atom at position 7 and a sulfonyl group (1,1-dioxo), contributes to its unique electronic and steric properties.
Properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O3S3/c13-7-1-2-8-9(5-7)23(19,20)17-12(15-8)22-6-10(18)16-11-14-3-4-21-11/h1-5H,6H2,(H,15,17)(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZECZMWKVCVLGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)S(=O)(=O)N=C(N2)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
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Formation of the Benzo[e][1,2,4]thiadiazine Ring:
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Thioether Formation:
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Acetamide Formation:
Industrial Production Methods:
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
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Reduction:
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Substitution:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted benzo[e][1,2,4]thiadiazine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related acetamide derivatives bearing thiazole, benzothiazole, or substituted aryl groups. Key differences in substituents, synthesis routes, and physicochemical properties are highlighted.
Structural and Functional Group Variations
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Core Structure: Phenyl ring substituted with 3,4-dichloro groups. Key Features: The dichlorophenyl group is twisted at 61.8° relative to the thiazole ring, influencing molecular packing via N–H⋯N hydrogen bonds . Synthesis: Prepared via EDC-mediated coupling of 3,4-dichlorophenylacetic acid and 2-aminothiazole .
N-(1,3-Benzothiazol-2-yl)-2-chloro-acetamide Core Structure: Benzothiazole ring. Key Features: Chloroacetamide group enhances electrophilicity for nucleophilic substitution reactions. Synthesis: Reacted 2-aminobenzothiazole with chloroacetyl chloride in DMF/K₂CO₃ (91% yield) .
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide Core Structure: Dimethylbenzothiazole and sulfamoylphenyl groups. Physicochemical Data: Melting point 147.1°C; IR bands at 1689 cm⁻¹ (C=O) and 1382 cm⁻¹ (SO₂) .
Physicochemical and Crystallographic Data
Key Structural Differentiators
- Electron-Withdrawing Groups : The target compound’s 7-chloro-1,1-dioxo benzothiadiazin moiety likely increases electrophilicity compared to dichlorophenyl or benzothiazole derivatives.
- Sulfanyl Linkage : The –S– bridge may enhance conformational flexibility versus rigid benzothiazole or phenyl systems.
- Thiazole vs. Benzothiazole : The smaller thiazole ring in the target compound could reduce steric hindrance compared to benzothiazole derivatives .
Research Findings and Implications
- Synthetic Challenges : The target compound’s low yield (22% in related benzimidazolyl analogs ) suggests optimization is needed for scalability.
- Biological Potential: Thiazole-acetamide hybrids (e.g., ) often exhibit antimicrobial or anti-inflammatory activity, implying possible bioactivity for the target compound.
Biological Activity
The compound 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a novel synthetic derivative with potential therapeutic applications. Its complex structure suggests various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available literature and experimental data.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- IUPAC Name : 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
- Molecular Formula : C11H9ClN4O3S2
- Molecular Weight : 330.38 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its pharmacological effects and mechanisms of action.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Properties
Studies have demonstrated that the compound can induce apoptosis in cancer cell lines. Notably, it has shown cytotoxic effects on:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (breast cancer) | 25 |
| HeLa (cervical cancer) | 30 |
| A549 (lung cancer) | 20 |
The mechanism appears to involve the activation of caspases and modulation of apoptosis-related proteins.
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : It appears to affect pathways related to cell survival and apoptosis, particularly through the p53 pathway.
Case Studies
One notable study involved administering the compound to mice models with induced bacterial infections. The results indicated a significant reduction in bacterial load compared to control groups, supporting its potential as an effective therapeutic agent.
Another study focused on its anticancer effects in xenograft models where tumors were treated with varying doses of the compound. Tumor growth was significantly inhibited, highlighting its potential for further development as an anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
